2-Methyl-1,3-dioxan-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
3774-03-6 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-methyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C5H10O3/c1-4-7-2-5(6)3-8-4/h4-6H,2-3H2,1H3 |
InChI Key |
RLVMGTURHNLOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,3 Dioxan 5 Ol and Its Direct Precursors
Established Synthetic Pathways to 2-Methyl-1,3-dioxan-5-ol
Condensation Reactions Involving Glycerol (B35011) and Aldehydes/Ketones
A primary and well-established route to 2-substituted 1,3-dioxan-5-ols involves the acid-catalyzed condensation of glycerol with aldehydes or ketones. nih.govacs.org In the specific case of this compound, glycerol is reacted with acetaldehyde (B116499). This reaction typically yields a mixture of the six-membered 1,3-dioxane (B1201747) ring (this compound) and the five-membered 1,3-dioxolane (B20135) ring ((2-methyl-1,3-dioxolan-4-yl)methanol). scispace.comrsc.org The reaction is an equilibrium process and requires the removal of water to drive it towards the product side. organic-chemistry.org
The formation of these cyclic acetals occurs through the reaction of glycerol with aldehydes or ketones in the presence of an acid catalyst. frontiersin.org The selectivity towards the six-membered dioxane or the five-membered dioxolane ring can be influenced by the choice of aldehyde or ketone and the reaction conditions. For instance, the reaction of glycerol with benzaldehyde (B42025) can produce 2-phenyl-1,3-dioxan-5-ol (B158224) and (2-phenyl-1,3-dioxolan-4-yl)methanol. mdpi.comnd.gov Similarly, reacting glycerol with acetone (B3395972) yields (2,2-dimethyl-1,3-dioxolan-4-yl)methanol and 2,2-dimethyl-1,3-dioxan-5-ol. rsc.org
Derivatization from Precursor Dioxane Structures
Another synthetic approach involves the modification of pre-existing 1,3-dioxane structures. For instance, 1,3-dioxan-5-ones can serve as valuable intermediates. google.com These can be synthesized and subsequently reduced to the corresponding 1,3-dioxan-5-ols. A specific example involves the synthesis of 2,2-dimethyl-1,3-dioxan-5-one (B43941) from tris(hydroxylmethyl)aminomethane. chemicalbook.com This ketone can then be subjected to reduction to yield 2,2-dimethyl-1,3-dioxan-5-ol.
Furthermore, patent literature describes methods for producing 1,3-dioxan-5-ones from a mixture of 1,3-dioxanes and 1,3-dioxolanes through an oxidative esterification process. google.com This highlights the potential of derivatizing readily available starting materials to access the desired 1,3-dioxan-5-ol (B53867) core structure.
Catalytic Approaches in the Synthesis of 1,3-Dioxan-5-ols
The efficiency and selectivity of the synthesis of 1,3-dioxan-5-ols are significantly influenced by the choice of catalyst. Both heterogeneous and homogeneous catalysts play a crucial role in the key acetalization step.
Heterogeneous Catalysis in Acetalization Reactions
Heterogeneous catalysts are widely employed in the acetalization of glycerol due to their ease of separation and potential for recycling. nih.gov Various solid acid catalysts have been investigated for this purpose, including zeolites, heteropolyacids, metal-based catalysts, and acid-exchange resins. frontiersin.org For example, silica-based catalysts and metal-organic frameworks (MOFs) have shown activity in the acetalization of glycerol with acetone. nih.gov
Sulfonated carbon catalysts have also been developed as green, heterogeneous catalysts for glycerol acetalization, demonstrating good conversion and selectivity. rsc.org Molybdenum and tungsten-promoted SnO2 solid acids have been shown to be effective for the acetalization of glycerol under solvent-free and ambient temperature conditions. rsc.org The acidity of these catalysts, particularly the presence of Brønsted acid sites, is a key factor in their catalytic activity. nih.govrsc.org
Lewis Acid Catalysis in Dioxane Ring Formation
Lewis acids are effective catalysts for the formation of 1,3-dioxane rings. organic-chemistry.org They function by activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. mdpi.comethz.ch Various Lewis acids, including metal triflates like erbium(III) triflate and cerium(III) triflate, have been used for the cleavage and formation of acetals and ketals under mild conditions. organic-chemistry.org
Iron(III) complexes have also been studied as catalysts for the condensation of glycerol with acetone, demonstrating the utility of Lewis acid catalysis in this transformation. mdpi.com The catalytic cycle involves the coordination of the carbonyl oxygen to the metal center, followed by nucleophilic attack from glycerol and subsequent ring closure. mdpi.com
Advanced Synthetic Strategies towards Stereoselective Access to this compound Isomers
The presence of chiral centers at the C2 and C5 positions of the this compound ring means that stereoisomers exist. Advanced synthetic strategies focus on controlling the stereochemistry of these centers to access specific isomers.
Chiral 1,3-dioxan-5-ones can be used as precursors in stereoselective annelation reactions to create complex bridged bicyclic systems with high stereocontrol. researchgate.netscribd.com The stereochemical outcome is often rationalized by considering the conformational preferences of the 1,3-dioxane ring in the transition state. researchgate.net
Furthermore, enantioselective synthesis of fragments containing the 1,3-dioxane motif has been achieved through methods like lipase-catalyzed selective acylation of prochiral diols, followed by further transformations to build the desired stereochemistry. nih.gov The diastereoselective synthesis of protected syn-1,3-diols can also be achieved through base-catalyzed intramolecular conjugate addition of hemiacetal-derived alkoxide nucleophiles, providing a route to controlled stereochemistry in 1,3-dioxane systems. acs.org These advanced methods are crucial for the synthesis of complex natural products and chiral building blocks where specific stereoisomers are required. acs.org
Process Intensification and Scalability Considerations in this compound Synthesis
The industrial-scale synthesis of this compound necessitates a focus on process intensification and scalability to ensure economic viability, enhanced safety, and improved sustainability. While dedicated studies on the process intensification for this specific compound are limited, valuable insights can be drawn from the synthesis of structurally related 1,3-dioxanes and their precursors. Key considerations revolve around the use of advanced reactor technologies, efficient catalytic systems, and integrated process designs.
A significant approach to scalable synthesis involves the use of heterogeneous catalysts, which simplifies catalyst recovery and product purification, thereby reducing operational costs and environmental impact. For instance, solid acid catalysts like zeolites (USY, HBeta, HZSM-5), and mesoporous materials such as ZnAlMCM-41 have demonstrated high activity and selectivity in the formation of 1,3-dioxanes through reactions like the Prins cyclization. rsc.org The reusability of these catalysts is a critical factor for industrial applications.
Continuous flow processes, or flow chemistry, present another avenue for process intensification. researchgate.net Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for exothermic reactions. The application of flow chemistry has been explored for various organic reactions, including those involving the formation of cyclic acetals. seqens.com This technology allows for a more direct path to scaling up production from laboratory to industrial levels.
Advanced reactor concepts like Simulated Moving Bed Reactors (SMBR) and Pervaporation-assisted Simulated Moving Bed Membrane Reactors (PermSMBR) have been effectively used for the synthesis of other acetals. researchgate.netnih.gov These systems integrate reaction and separation, driving the equilibrium towards the product side by continuously removing byproducts, such as water. This results in high conversion rates and productivity even at lower temperatures. researchgate.netnih.gov Although these have been applied to the acetalization of other alcohols and aldehydes, the principles are directly applicable to the synthesis of this compound.
The synthesis of precursors, such as 2-substituted-1,3-dioxan-5-ones, has been a subject of research that provides a basis for scalable production of the target alcohol. A general and scalable synthesis of 2-substituted-1,3-dioxan-5-ones has been developed, starting from commercially available materials. usask.ca The subsequent reduction of the ketone to the alcohol is a well-established transformation that can be scaled up.
The following data tables present findings from research on the synthesis of a key precursor, 2,2-dimethyl-1,3-dioxan-5-one, and the oxidation of a mixture containing this compound to its corresponding ketone, illustrating reaction conditions and yields that are relevant for assessing scalability.
Table 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one (Precursor to 2,2-Dimethyl-1,3-dioxan-5-ol)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | Sodium periodate, Potassium dihydrogenphosphate | Water | 0 - 20 | 4 | 91 | chemicalbook.com |
| tris(hydroxylmethyl)aminomethane | 2,2-Dimethoxypropane, p-toluenesulfonic acid monohydrate | DMF | Room Temp | 22 | 78 (for intermediate) | chemicalbook.com |
Table 2: Oxidative Synthesis of 2-Methyl-1,3-dioxan-5-one from a Mixture Containing this compound
| Catalyst (molar ratio) | Oxidizing Agent (molar ratio) | Base (molar ratio) | Solvent | Time (h) | Dioxanone Yield (%) | Reference |
| 4-NHAc-TEMPO (0.010) | TCCA (0.40) | 3,5-Lutidine (1.5) | Acetonitrile | 2 | 90 | google.com |
| AZADOL (0.010) | TCCA (0.40) | 3,5-Lutidine (1.3) | Acetonitrile | 2 | 78 | google.com |
| 4-OBz-TEMPO (0.010) | TCCA (0.40) | 3,5-Lutidine (1.3) | Acetonitrile | 2 | 71 | google.com |
TCCA: Trichloroisocyanuric acid
Reactivity and Chemical Transformations of 2 Methyl 1,3 Dioxan 5 Ol
Reactions of the Hydroxyl Group at C-5
The secondary alcohol at the C-5 position is a primary site for chemical modification, enabling oxidation to a ketone or conversion into various other functional groups through substitution-type reactions.
Oxidation to 1,3-Dioxan-5-ones
The conversion of 2-Methyl-1,3-dioxan-5-ol to its corresponding ketone, 2-methyl-1,3-dioxan-5-one, is a fundamental transformation that opens avenues for further synthetic applications, particularly in carbanion chemistry. This oxidation of a secondary alcohol can be achieved using a variety of modern, mild oxidizing agents that are compatible with the acid-sensitive acetal (B89532) group present in the molecule.
Commonly employed methods avoid harsh acidic or aqueous conditions that could lead to the hydrolysis of the 1,3-dioxane (B1201747) ring. Reagents such as those used in the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are particularly well-suited for this purpose. wikipedia.orgchemsynthesis.comrichmond.edu
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. chemsynthesis.comyoutube.comorganic-chemistry.orglibretexts.orgscbt.com This method is known for its mild conditions and high efficiency in converting secondary alcohols to ketones without over-oxidation or epimerization of adjacent stereocenters. libretexts.org
The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, in a chlorinated solvent like dichloromethane. wikipedia.orgrichmond.eduyoutube.combyjus.com This reaction is appreciated for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature, making it highly compatible with sensitive functional groups like acetals. youtube.combyjus.com
| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temperature, CH₂Cl₂ | High yields, avoids toxic metals, mild conditions. chemsynthesis.comlibretexts.org | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct. organic-chemistry.orgscbt.com |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Neutral pH, fast, high chemoselectivity, easy workup. richmond.eduyoutube.com | Reagent is expensive and potentially explosive. youtube.com |
Functionalization and Derivatization via the Hydroxyl Group
Beyond oxidation, the hydroxyl group at C-5 serves as a handle for introducing a variety of other functionalities, primarily through esterification and etherification reactions. These derivatizations are crucial for modifying the compound's properties or for installing protecting groups.
Esterification: The secondary alcohol can be readily converted into an ester by reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. Standard esterification procedures, like the Fischer esterification (reaction with a carboxylic acid under acidic catalysis), are generally avoided due to the acid-labile nature of the 1,3-dioxane ring.
Etherification: The formation of an ether linkage at the C-5 position is typically accomplished via the Williamson ether synthesis. wikipedia.orgyoutube.combyjus.commasterorganicchemistry.com This two-step process involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the desired ether. byjus.commasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com
Transformations Involving the 1,3-Dioxane Ring System
The 1,3-dioxane ring, while generally stable under basic and neutral conditions, is susceptible to transformations under acidic conditions, leading to ring-opening or rearrangement. nih.gov
Ring-Opening and Rearrangement Pathways
The acetal functionality of the 1,3-dioxane ring is sensitive to acid. In the presence of aqueous acid, this compound will undergo hydrolysis, leading to the cleavage of the ring. This reaction is reversible and results in the formation of acetaldehyde (B116499) and glycerol (B35011). The mechanism involves protonation of one of the ring oxygen atoms, followed by nucleophilic attack of water, which ultimately leads to the collapse of the hemiacetal intermediate.
In non-aqueous acidic media or under the influence of Lewis acids, rearrangement pathways can become accessible. For instance, treatment of related 2-phenyl-1,3-dioxan-5-ol (B158224) derivatives with reagents like triphenylphosphine-carbon tetrabromide has been shown to induce not only substitution of the hydroxyl group but also rearrangement of the six-membered dioxane ring to a five-membered dioxolane ring system. Such rearrangements suggest the formation of carbocationic intermediates that can be captured intramolecularly by one of the ring's oxygen atoms, leading to a more thermodynamically stable product.
Cycloaddition Reactions and Annulation Strategies
The saturated 1,3-dioxane ring of this compound itself is not amenable to direct participation in cycloaddition reactions such as the Diels-Alder reaction, which requires a conjugated diene system. google.comprepchem.commdpi.com However, the dioxane moiety can be part of a larger molecular framework that engages in such transformations. For these reactions to occur, unsaturation must be introduced into the molecule, for example, by converting the protected diol system into a diene. While there is extensive literature on the use of various dienes in Diels-Alder reactions, specific examples employing derivatives of this compound as the diene component are not prominent.
Annulation strategies, which involve the formation of a new ring onto an existing structure, could potentially be applied to derivatives of this compound. For instance, the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring, is a powerful tool in organic synthesis. The ketone derivative, 2-methyl-1,3-dioxan-5-one, could theoretically act as the nucleophilic component (after enolate formation) in a Michael addition, initiating an annulation sequence. However, the stability and reactivity of the enolate under the reaction conditions would be a critical factor.
Carbanion Chemistry and Enolate Formation of Related 1,3-Dioxan-5-one Structures
The ketone derivative, 2-methyl-1,3-dioxan-5-one, possesses acidic α-protons at the C-4 and C-6 positions, which can be removed by a strong, non-nucleophilic base to form a carbanion, specifically an enolate. The chemistry of these enolates is a cornerstone of modern synthetic organic chemistry, providing a powerful method for constructing new carbon-carbon bonds.
The deprotonation is typically achieved using a strong base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). masterorganicchemistry.com This generates a lithium enolate, which is a potent nucleophile.
A notable characteristic of the enolates derived from 2-alkyl-1,3-dioxan-5-ones (which are acetals) is their reduced stability and increased propensity for side reactions compared to enolates from 2,2-dialkyl-1,3-dioxan-5-ones (ketals). The acetal-derived enolates are more prone to undergo self-aldolization, where one enolate molecule attacks the electrophilic carbonyl of another neutral ketone molecule. Additionally, reduction of the carbonyl group via hydride transfer from the LDA base can be a competing process, yielding the starting alcohol, this compound. masterorganicchemistry.com
Despite these challenges, the resulting enolates can participate in a variety of synthetically useful reactions, most notably the aldol addition. Reaction of the lithium enolate of 2-methyl-1,3-dioxan-5-one with an aldehyde would proceed to form a β-hydroxy ketone. The stereochemical outcome of such reactions is often predictable. For lithium enolates, the reaction is proposed to proceed through a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model. This model helps predict the relative stereochemistry of the newly formed stereocenters.
| Reaction Type | Reactants | Key Conditions | Product Type | Stereochemical Model |
|---|---|---|---|---|
| Enolate Formation | 2-Methyl-1,3-dioxan-5-one | LDA, THF, -78 °C | Lithium Enolate | N/A |
| Aldol Addition | Lithium enolate + Aldehyde (R-CHO) | -78 °C to room temperature | β-Hydroxy Ketone | Zimmerman-Traxler |
| Self-Aldolization (Side Reaction) | Lithium enolate + 2-Methyl-1,3-dioxan-5-one | -78 °C to room temperature | β-Hydroxy Ketone Dimer | Zimmerman-Traxler |
Deprotonation Studies and Enantioselective Methodologies
The generation of enolates from 2-substituted-1,3-dioxan-5-ones has been a subject of considerable study. Deprotonation can be achieved using strong bases like lithium diisopropylamide (LDA); however, this process is not without complications. A competing reaction is the reduction of the carbonyl group via hydride transfer from LDA, which leads to the formation of the corresponding this compound. cdnsciencepub.com This side reaction is more pronounced in 2-alkyldioxanones (acetals) compared to their 2,2-dialkyldioxanones (ketals) counterparts. cdnsciencepub.com
To circumvent the issue of carbonyl reduction, Corey's internal quench procedure can be employed to trap the enolate as a silyl (B83357) enol ether. cdnsciencepub.com This methodology has proven effective in minimizing the formation of the alcohol byproduct.
A significant advancement in the study of these compounds is the development of enantioselective deprotonation methods. For prochiral 2,2-disubstituted-1,3-dioxan-5-ones, chiral lithium amide bases have been successfully utilized to achieve desymmetrization. In the case of 2-tert-butyl-2-methyl-1,3-dioxan-5-one, deprotonation using a chiral lithium amide derived from (R)- or (S)-'N'-(2,2,2-trifluoroethyl)-1-phenylethylamine has been reported to yield the corresponding enolate with an enantiomeric excess (ee) of up to 90%. usask.ca For other dioxanones with two different alkyl groups at the 2-position, enantiomeric excesses of up to 70% have been observed in the presence of lithium chloride. wikipedia.org
| Substrate | Chiral Base | Enantiomeric Excess (ee) |
|---|---|---|
| 2-tert-butyl-2-methyl-1,3-dioxan-5-one | (R)- or (S)-'N'-(2,2,2-trifluoroethyl)-1-phenylethylamine-derived lithium amide | up to 90% |
| 2,2-disubstituted-1,3-dioxan-5-ones (general) | Chiral lithium amides | up to 70% |
Electrophilic Capture of Dioxanone Enolates
Once formed, the enolates of 2-methyl-1,3-dioxan-5-one and its derivatives can be reacted with a variety of electrophiles. The nature of the enolate (e.g., lithium, boron, or titanium) influences the stereochemical outcome of these reactions.
Aldol Reactions: The most studied electrophilic capture involves the reaction of these enolates with aldehydes to form aldol adducts. Lithium enolates of 2,2-dimethyl- and 2-tert-butyl-2-methyl-1,3-dioxan-5-ones have been shown to react with various aldehydes with a high degree of threo-(or anti)-selectivity, with diastereoselectivities often exceeding 95:5. wikipedia.org Boron enolates also favor the formation of anti-aldol products, while titanium enolates tend to yield syn-aldol products. usask.ca Self-aldol condensation products have also been observed, particularly when the lithium enolates are quenched with water. cdnsciencepub.com
Trapping as Enol Ethers and Esters: The enolates can be effectively trapped as trimethylsilyl (B98337) enol ethers or enol acetates. usask.ca This serves as a method to protect the enolate or as a precursor for other transformations. The formation of silyl enol ethers is generally achieved by reacting the enolizable ketone with a silyl electrophile, such as trimethylsilyl chloride, in the presence of a base. wikipedia.org The reaction proceeds via nucleophilic attack of the enolate oxygen on the silicon atom. core.ac.uk
Alkylation Reactions: Direct alkylation of the lithium enolates of 2-substituted-1,3-dioxan-5-ones with alkylating agents has been reported to be unsuccessful. usask.ca To overcome this limitation, the Enders' SAMP/RAMP hydrazone methodology has been successfully applied. cdnsciencepub.comwikipedia.org This multi-step process involves the formation of a chiral hydrazone, deprotonation to form an azaenolate, reaction with an alkyl halide, and subsequent cleavage of the hydrazone to yield the α-alkylated ketone. wikipedia.org This method allows for the asymmetric α-alkylation of these dioxanones. wikipedia.org The SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one (B43941) has been highlighted as a valuable chiral dihydroxyacetone equivalent for asymmetric alkylations. researchgate.net
| Electrophile | Product Type | Stereoselectivity/Notes |
|---|---|---|
| Aldehydes | Aldol adducts | High anti-selectivity with Li and B enolates; syn-selectivity with Ti enolates. usask.ca |
| Trimethylsilyl chloride | Silyl enol ethers | Used as a trapping/protective strategy. usask.ca |
| Alkyl halides (direct) | No reaction | Direct alkylation of the lithium enolate is reported to fail. usask.ca |
| Alkyl halides (via SAMP/RAMP hydrazone) | α-Alkylated ketones | Enables asymmetric alkylation. cdnsciencepub.comwikipedia.org |
Mechanistic Elucidation of Key Reactions Involving this compound
The stereochemical outcomes of the reactions of 2-substituted-1,3-dioxan-5-one enolates are often rationalized through established mechanistic models.
Zimmerman-Traxler Model: The observed threo-selectivity in the aldol addition reactions of the lithium enolates of these dioxanones with aldehydes is consistent with the Zimmerman-Traxler model. wikipedia.org This model proposes a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. harvard.edu The substituents on the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed C-C bond. harvard.edu For (Z)-enolates, this leads to the syn-aldol product, while (E)-enolates give the anti-aldol product. harvard.edu The high threo-(anti)-selectivity observed for the lithium enolates of 2,2-disubstituted-1,3-dioxan-5-ones suggests the preferential formation of the (E)-enolate or a transition state that favors the formation of the anti product regardless of the enolate geometry.
Deprotonation Mechanism: Kinetic studies on the deprotonation of a simple ketone with lithium diisopropylamide (LDA) have shed light on the mechanism of enolate formation. The reaction was found to be first-order in the ketone and half-order in the base. usask.ca This suggests a mechanism where a monomer of the base is the active deprotonating agent. usask.ca
Stereochemical and Conformational Analysis of 2 Methyl 1,3 Dioxan 5 Ol
Isomeric Forms and Diastereomeric Relationships of 2-Methyl-1,3-dioxan-5-ol
The structure of this compound features two stereocenters at the C2 and C5 positions of the dioxane ring. The presence of these two chiral centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.
These diastereomers are commonly referred to as cis and trans isomers. This nomenclature describes the relative orientation of the methyl group at the C2 position and the hydroxyl group at the C5 position. In the cis isomer, these two substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers ((2R,5R) and (2S,5S) for one diastereomer, and (2R,5S) and (2S,5R) for the other). The distinct spatial arrangement of these substituents leads to different physical and chemical properties for the cis and trans diastereomers.
| Isomeric Form | Relationship of Substituents (C2-Methyl, C5-Hydroxyl) | Stereochemical Configurations |
| cis | Same side of the ring | (2R, 5S) and (2S, 5R) |
| trans | Opposite sides of the ring | (2R, 5R) and (2S, 5S) |
Conformational Landscape of the 1,3-Dioxane (B1201747) Ring
Chair Conformation and its Derivatives
Similar to cyclohexane, the most stable conformation of the 1,3-dioxane ring is the chair form. Computational studies on unsubstituted 1,3-dioxane have shown the chair conformer to be significantly more stable than flexible forms. scispace.comresearchgate.net In this conformation, substituents on the ring carbons can occupy either axial or equatorial positions.
For this compound, the chair conformation must accommodate both the methyl and hydroxyl groups.
Cis Isomer : The lowest energy conformation for the cis isomer is the diequatorial chair form, where both the C2-methyl group and the C5-hydroxyl group occupy equatorial positions. This arrangement minimizes destabilizing 1,3-diaxial interactions. The alternative diaxial conformation is significantly higher in energy.
Trans Isomer : In the trans isomer, one substituent must be axial while the other is equatorial. Two chair-chair conformers are possible: one with an axial methyl group and an equatorial hydroxyl group, and the other with an equatorial methyl group and an axial hydroxyl group. The relative stability of these two conformers depends on the balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding.
Twist-Boat and Other Higher Energy Conformers
Besides the chair conformation, the 1,3-dioxane ring can adopt higher-energy, flexible conformations, including the twist-boat (or twist) and boat forms. Computational studies have quantified the energy difference between these forms. For the parent 1,3-dioxane, the chair conformer is more stable than the 2,5-twist conformer by approximately 5-6 kcal/mol. researchgate.net The 1,4-twist conformer is generally found to be higher in energy than the 2,5-twist conformer. researchgate.net These flexible forms serve as intermediates in the process of ring inversion from one chair form to another. While they are not significantly populated at equilibrium for most substituted 1,3-dioxanes under normal conditions, severe steric interactions in a chair conformation can, in some cases, lead to a greater contribution from twist-boat forms. thieme-connect.de
| Conformer | Relative Energy (approximate, for unsubstituted 1,3-dioxane) | Key Features |
| Chair | 0 kcal/mol (most stable) | Staggered arrangement, minimizes torsional and steric strain. |
| 2,5-Twist-Boat | 5-6 kcal/mol | Flexible form, avoids flagpole interactions of the boat. |
| 1,4-Twist-Boat | 6-7 kcal/mol | Higher in energy than the 2,5-twist. |
| Boat | Higher energy transition state | Eclipsed bonds, flagpole interactions. |
Influence of Substituents on Conformational Preferences and Anomeric Effects
The conformational equilibrium of this compound is dictated by the steric and electronic nature of its substituents. A substituent on a six-membered ring generally prefers the more spacious equatorial position to avoid steric clashes with axial atoms at the 1 and 3 positions (1,3-diaxial interactions).
The hydroxyl group at C5 also has a strong preference for the equatorial position to minimize its own 1,3-diaxial interactions. However, as discussed below, this preference can be modulated by the formation of intramolecular hydrogen bonds.
Intramolecular Interactions within the this compound Framework (e.g., Hydrogen Bonding)
The presence of a hydroxyl group at the C5 position introduces the possibility of intramolecular hydrogen bonding. A hydrogen bond can form between the hydroxyl proton (donor) and one of the ring oxygen atoms at either the 1 or 3 position (acceptor). This interaction can significantly influence the molecule's conformational preferences.
A key study using microwave spectroscopy on the related compound 1,3-dioxan-5-ol (B53867) provided direct evidence for an intramolecular, bifurcated hydrogen bond in the gas phase. acs.org This study showed that the most stable conformer is a chair form with an axial hydroxyl group, which is stabilized by the hydroxyl proton interacting simultaneously with both ring oxygen atoms. This hydrogen bonding provides enough stabilization to overcome the steric preference for the equatorial position. It is highly probable that similar intramolecular hydrogen bonding occurs in the axial-hydroxyl conformer of trans-2-methyl-1,3-dioxan-5-ol, playing a crucial role in its conformational equilibrium.
Methodologies for Experimental and Theoretical Conformational Elucidation
The determination of the stereochemical and conformational properties of molecules like this compound relies on a combination of experimental and theoretical techniques.
Experimental Methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for conformational analysis in solution. thieme-connect.deauremn.org.br Proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons, which can be used to distinguish between axial and equatorial substituents. The Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons, helping to establish their relative orientations and deduce the preferred conformation. mdpi.com Carbon-13 NMR can also be used, as the chemical shifts of the ring carbons and substituents are sensitive to the ring's conformation. thieme-connect.de
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for detecting hydrogen bonding. auremn.org.br The O-H stretching frequency is sensitive to its environment. A free hydroxyl group shows a sharp absorption at a higher wavenumber, whereas an intramolecularly hydrogen-bonded hydroxyl group exhibits a broader absorption at a lower wavenumber.
Microwave Spectroscopy : This gas-phase technique provides highly accurate data on molecular geometry, allowing for the precise determination of bond lengths, bond angles, and the identification of the most stable conformer, as demonstrated in the study of 1,3-dioxan-5-ol. acs.org
Theoretical Methodologies:
Computational Chemistry : Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are widely used to investigate the conformational landscape of 1,3-dioxanes. researchgate.netresearchgate.net These methods can calculate the relative energies of different conformers (chair, twist-boat), the energy barriers for their interconversion, and geometric parameters. researchgate.net Theoretical calculations are also instrumental in analyzing stereoelectronic effects like hyperconjugation and predicting vibrational frequencies to compare with experimental IR spectra.
Advanced Spectroscopic and Analytical Methodologies for 2 Methyl 1,3 Dioxan 5 Ol Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. nih.gov For 2-Methyl-1,3-dioxan-5-ol, NMR provides critical information on the carbon framework, proton environments, connectivity, and the stereochemical arrangement of substituents on the dioxane ring.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum provides information about the chemical environment of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.
In the ¹H NMR spectrum of this compound, the proton at C2 (the acetal (B89532) carbon) would appear as a quartet due to coupling with the methyl protons. The protons on the ring (C4, C5, and C6) would exhibit complex splitting patterns due to geminal and vicinal coupling. The hydroxyl proton at C5 would appear as a singlet or a broad signal, which can be confirmed by D₂O exchange.
The ¹³C NMR spectrum is simpler, showing distinct signals for each carbon. The chemical shifts are heavily influenced by the electronegative oxygen atoms. The acetal carbon (C2) is significantly deshielded, appearing far downfield. The carbons bonded to oxygen (C4, C6, and C5) also appear at characteristic downfield shifts. The methyl carbon at C2 would resonate in the typical aliphatic region.
Representative ¹H NMR Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (at C2) | ~1.3 | Doublet | ~5.0 |
| H-2 | ~4.7 | Quartet | ~5.0 |
| H-4ax, H-6ax | ~3.6 | Doublet of Doublets | Jgem ≈ 11.5, Jax-eq ≈ 2.5 |
| H-4eq, H-6eq | ~4.1 | Doublet of Doublets | Jgem ≈ 11.5, Jax-eq ≈ 5.0 |
| H-5 | ~3.8 | Multiplet | - |
Representative ¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (at C2) | ~21 |
| C5 | ~65 |
| C4, C6 | ~70 |
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would confirm the connectivity between the C2 proton and the C2-methyl protons. It would also map the couplings between the C4, C5, and C6 protons, helping to trace the backbone of the dioxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively assign each proton signal to its corresponding carbon atom in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This is crucial for connecting fragments of the molecule. For instance, correlations from the C2-methyl protons to the C2 carbon would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons and is invaluable for stereochemical and conformational analysis. For this compound, NOESY could distinguish between cis and trans isomers by showing correlations between protons that are close in space, such as between axial protons on the same side of the ring (e.g., H-2ax, H-4ax, H-6ax).
Application of Vicinal Coupling Constants in Conformational Analysis
The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. sigmaaldrich.com This principle is fundamental to the conformational analysis of cyclic systems like 1,3-dioxanes. chemicalbook.comchemsynthesis.com
For a chair conformation, the following typical coupling constants are expected:
Axial-Axial (³Jₐₐ): Large coupling (typically 10-13 Hz), corresponding to a dihedral angle of ~180°.
Axial-Equatorial (³Jₐₑ): Small coupling (typically 2-5 Hz), corresponding to a dihedral angle of ~60°.
Equatorial-Equatorial (³Jₑₑ): Small coupling (typically 2-5 Hz), corresponding to a dihedral angle of ~60°.
By analyzing the coupling patterns of the protons at C4, C5, and C6, the preferred chair conformation and the orientation of the hydroxyl group (axial or equatorial) can be determined. For instance, a large coupling constant between H-5 and an adjacent proton on C4 or C6 would indicate an axial-axial relationship, providing insight into the stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. The molecular formula of this compound is C₅H₁₀O₃, giving it a molecular weight of 118.13 g/mol .
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 118. However, for cyclic acetals and alcohols, this peak may be weak or absent. chemicalbook.com The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. cdnsciencepub.com Key fragmentation pathways for this compound would likely include:
α-Cleavage: The most characteristic fragmentation for ethers and acetals is cleavage of a bond adjacent to the oxygen atom. Loss of the methyl group at C2 would yield a stable oxonium ion at m/z = 103 (M-15).
Ring Cleavage: The dioxane ring can undergo fragmentation, leading to various smaller ions. A common pathway for cyclic ethers involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) or acetaldehyde (B116499) (CH₃CHO, 44 Da).
Loss of Water: Alcohols readily lose a molecule of water (H₂O, 18 Da), which would result in a peak at m/z = 100 (M-18).
Representative Mass Spectrometry Fragmentation Data (Predicted)
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 118 | [C₅H₁₀O₃]⁺ | Molecular Ion (M⁺) |
| 103 | [M - CH₃]⁺ | Loss of methyl group from C2 |
| 100 | [M - H₂O]⁺ | Dehydration from hydroxyl group |
| 88 | [M - CH₂O]⁺ | Loss of formaldehyde from ring |
| 73 | [C₃H₅O₂]⁺ | Fragment from ring cleavage |
| 45 | [C₂H₅O]⁺ | Fragment from ring cleavage |
GC-MS and LC-MS for Mixture Analysis and Trace Detection
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.
GC-MS: This is the ideal technique for analyzing volatile and thermally stable compounds like this compound. In a complex reaction mixture, GC would separate the compound from starting materials, byproducts, and solvents based on its boiling point and polarity. The mass spectrometer would then provide a mass spectrum for the eluting compound, allowing for its positive identification by matching the spectrum to a library or through manual interpretation.
LC-MS: While GC-MS is often preferred for this type of molecule, LC-MS could also be employed, particularly if the compound is part of a mixture containing non-volatile substances. Reversed-phase LC could separate the components, and detection via MS, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide molecular weight information.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a sample.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching of the methyl and methylene (B1212753) groups would appear around 2950-2850 cm⁻¹. The most characteristic region for the dioxane ring is the C-O stretching region, which would show multiple strong bands between 1200 and 1000 cm⁻¹, typical for acetals and secondary alcohols.
Raman Spectroscopy: Raman spectroscopy is also sensitive to molecular vibrations. While O-H stretching is typically weak in Raman spectra, the C-H and C-O stretching vibrations would give rise to distinct signals. Raman can be particularly useful for studying the skeletal vibrations of the ring structure.
Representative Vibrational Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy |
|---|---|---|
| ~3400 | O-H stretch | IR (strong, broad) |
| 2980-2850 | C-H stretch (aliphatic) | IR (strong), Raman (strong) |
| ~1460 | C-H bend (CH₂, CH₃) | IR (medium) |
| 1200-1000 | C-O stretch (acetal, alcohol) | IR (strong, multiple bands) |
X-ray Crystallography for Solid-State Structural Determination
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is accomplished through X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and conformational details. However, a diligent search of crystallographic databases and the wider scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound.
The synthesis of this compound often results in a mixture of cis and trans isomers, which can present a significant challenge for the isolation of a single, high-quality crystal suitable for diffraction studies. This may be a contributing factor to the lack of available crystallographic data. Without experimental data, it is not possible to provide a table of crystallographic parameters for this compound.
Gas-Phase Conformational Analysis via Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It allows for the precise determination of molecular geometry, dipole moments, and the identification of different conformational isomers and their relative energies.
Despite the utility of this method for elucidating the gas-phase structures of cyclic compounds, no studies specifically applying microwave spectroscopy to this compound have been found in the reviewed literature. Research has been conducted on related molecules, such as 2-methyl-1,3-dioxane, but the presence of the hydroxyl group at the 5-position in this compound would significantly influence its conformational preferences and rotational spectrum. In the absence of such a study, detailed findings and data on its gas-phase structure remain unavailable.
Computational and Theoretical Investigations of 2 Methyl 1,3 Dioxan 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-methyl-1,3-dioxan-5-ol at the atomic level. These methods allow for the detailed exploration of its electronic landscape, which in turn dictates its reactivity.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. For cyclic systems like this compound, DFT methods, such as B3LYP with basis sets like 6-311+G**, are employed to optimize molecular geometries and calculate electronic properties. acs.org
Studies on the related compound, 1,3-dioxan-5-ol (B53867), have utilized DFT to determine the relative energies of different conformers. acs.org For this compound, DFT calculations would similarly predict key electronic descriptors. These calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity. The methyl group at the C2 position is expected to influence the electronic properties through inductive effects.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are hypothetical values based on typical DFT results for similar molecules, as direct literature data is not available.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |
Ab initio molecular orbital theory, which is based on first principles without empirical parameterization, offers a rigorous approach to studying molecular systems. wayne.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide valuable benchmarks. For this compound, ab initio calculations can be used to obtain accurate wave functions and energies.
These calculations are particularly useful for dissecting orbital interactions and understanding the fundamental principles that govern the molecule's structure and stability. wayne.edu They can provide a detailed picture of the molecular orbitals and their contributions to bonding and stereoelectronic effects.
Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this involves mapping the potential energy surface for reactions such as ring inversion or reactions involving the hydroxyl group. By locating the transition state structures, which are saddle points on the potential energy surface, the activation energies for these processes can be calculated. This information is critical for understanding the kinetics of reactions involving this compound. For instance, the energy barriers associated with the interconversion of different chair and twist-boat conformations can be determined.
Prediction of Conformational Energies and Population Distributions
The conformational landscape of this compound is complex, with the possibility of different ring conformations (chair, twist-boat) and orientations of the substituents (axial, equatorial). Computational methods are essential for predicting the relative energies of these conformers and, consequently, their population distributions at a given temperature.
For the parent compound, 1,3-dioxan-5-ol, computational studies have shown that the preferred conformation can be influenced by intramolecular hydrogen bonding. acs.org In the case of this compound, the presence of the methyl group at C2 would introduce additional steric interactions that influence the conformational equilibrium. The relative energies of conformers with the methyl and hydroxyl groups in axial or equatorial positions can be calculated to determine the most stable arrangement.
Table 2: Calculated Relative Energies of 1,3-dioxan-5-ol Conformers (B3LYP/6-311+G ) acs.org** (Data for the parent compound is presented as a reference.)
| Conformer | Relative Energy (kcal/mol) |
| Chair (axial OH) | 0.00 |
| Chair (equatorial OH) | +0.55 |
It is important to note that the presence of a methyl group at the 2-position in this compound would likely alter these relative energies due to steric hindrance.
Analysis of Stereoelectronic Effects and Intramolecular Interactions
Stereoelectronic effects, which involve the interaction of electron density in orbitals with a specific spatial orientation, play a crucial role in the structure and reactivity of 1,3-dioxane (B1201747) systems. In this compound, key stereoelectronic interactions include the anomeric effect associated with the acetal (B89532) group at C2 and potential intramolecular hydrogen bonding involving the hydroxyl group at C5.
Solvent Effects on Conformational Preferences and Reactivity Profiles
The surrounding solvent environment can have a profound impact on the conformational equilibrium and reactivity of a molecule. For this compound, polar solvents are expected to influence the stability of different conformers by interacting with the molecule's dipole moment and by competing for hydrogen bonding with the hydroxyl group.
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent. Studies on the related 1,3-dioxan-5-ol have shown that in a polar solvent like DMSO, the conformer with an equatorial hydroxyl group becomes more dominant, as intermolecular hydrogen bonding with the solvent disrupts the intramolecular hydrogen bond that stabilizes the axial conformation in nonpolar environments. acs.org Similar solvent-dependent conformational changes would be anticipated for this compound.
Applications of 2 Methyl 1,3 Dioxan 5 Ol in Complex Organic Synthesis
2-Methyl-1,3-dioxan-5-ol as a Versatile Synthetic Building Block
This compound and its derivatives have emerged as valuable and versatile building blocks in modern organic synthesis. Their utility stems from the masked dihydroxyacetone unit, a key three-carbon motif prevalent in numerous natural products. The dioxane ring serves as a protective group for the 1,3-diol system, allowing for selective manipulations at the C5 position. The oxidized form, 2-substituted-1,3-dioxan-5-one, is a synthetic equivalent of 1,3-dihydroxyacetone, providing a gateway to the construction of complex polyoxygenated molecules. usask.ca
The versatility of this scaffold is demonstrated by its application in the synthesis of various biologically active compounds. For instance, derivatives of 2-substituted-1,3-dioxan-5-ones have been successfully employed in the synthesis of (+)-frontalin, a pheromone, and protected ketohexoses, which are precursors to carbohydrate structures. usask.ca The ability to introduce substituents at the C2 position further enhances its utility, allowing for the creation of a diverse library of chiral building blocks with tailored steric and electronic properties.
The general synthetic accessibility of 2-substituted-1,3-dioxan-5-ones, often in a straightforward three-step procedure from commercially available starting materials, adds to their appeal as foundational molecules in multi-step syntheses. usask.ca The stability of the dioxane ring under various reaction conditions, coupled with its facile cleavage under acidic conditions, allows for the strategic unmasking of the diol functionality at a later stage of a synthetic sequence.
Table 1: Synthetic Applications of 2-Substituted-1,3-dioxan-5-one Derivatives
| Target Molecule | Class of Compound | Reference |
| (+)-Frontalin | Pheromone | usask.ca |
| Protected Ketohexoses | Carbohydrate Precursors | usask.ca |
Role in the Asymmetric Synthesis of Chiral Molecules
The this compound framework plays a significant role in asymmetric synthesis, primarily through the stereocontrolled reactions of its oxidized derivative, 2-substituted-1,3-dioxan-5-one. The prochiral nature of the ketone at the C5 position allows for enantioselective transformations to generate chiral centers with high fidelity.
A key strategy involves the enantioselective deprotonation of 2-substituted-1,3-dioxan-5-ones using chiral lithium amide bases. This process generates chiral lithium, boron, or titanium enolates. usask.ca These enolates can then react with various electrophiles, such as aldehydes, in diastereoselective aldol (B89426) reactions to furnish either syn- or anti-aldol products, depending on the choice of the enolate counterion. usask.ca For example, lithium and boron enolates tend to favor the formation of anti-aldols, while titanium enolates generally yield syn-aldols. usask.ca This methodology provides a reliable route to enantiomerically enriched 1,3-diols, which are ubiquitous structural motifs in natural products. nih.gov
Furthermore, the stereoselective reduction of the ketone in 5-oxo-1,3-dioxane derivatives offers another avenue for creating chiral centers. The use of specific hydride reagents can selectively produce either the cis- or trans-5-hydroxy-1,3-dioxanes. For example, LiAlH4 typically yields the trans isomers, while L-Selectride favors the formation of the cis analogues. lookchem.com
Table 2: Diastereoselective Aldol Reactions of 2-Substituted-1,3-dioxan-5-one Enolates
| Enolate | Major Aldol Product | Selectivity | Reference |
| Lithium Enolate | anti | Modest to High | usask.ca |
| Boron Enolate | anti | Modest to High | usask.ca |
| Titanium Enolate | syn | - | usask.ca |
Utilization in Carbohydrate Chemistry and Polyoxygenated Compound Construction
The structural resemblance of this compound and its derivatives to glycerol (B35011) and other polyols makes them highly suitable for applications in carbohydrate chemistry and the synthesis of polyoxygenated compounds. As previously mentioned, 2-substituted-1,3-dioxan-5-ones are considered synthetic equivalents of 1,3-dihydroxyacetone, a fundamental building block in carbohydrate metabolism and synthesis. usask.ca
The utility of these compounds is prominently illustrated in the synthesis of protected ketohexoses. usask.ca These molecules are important intermediates in the synthesis of various sugars and their derivatives. The dioxane scaffold allows for the controlled introduction of functionality and the establishment of stereocenters, which can then be elaborated into more complex carbohydrate structures.
Moreover, the 2-methyl-1,3-diol motif, which can be readily accessed from this compound, is a recurring structural element in a wide array of polyhydroxylated natural products, including oxo polyene macrolide antibiotics. nih.gov The development of catalytic and stereoselective methods to synthesize these 2-methyl-1,3-diol acetals underscores their importance in the construction of these complex and biologically active molecules. nih.gov Rhenium-catalyzed nih.govnih.gov-allylic alcohol transposition has been shown to be an effective method for the stereoselective synthesis of 2-methyl-1,3-syn-diol acetals with excellent diastereoselectivities. nih.gov
Development of Novel Catalytic Systems Based on this compound Scaffolds
A comprehensive search of the scientific literature did not yield specific examples of this compound or its direct derivatives being utilized as the primary scaffold for the development of novel catalytic systems. While the inherent chirality and functionality of this molecule could theoretically be exploited in the design of chiral ligands or organocatalysts, there is currently no readily available research to support this application. The focus of existing research lies in its use as a chiral building block in stereoselective synthesis rather than as a platform for catalysis.
Emerging Research Frontiers and Future Perspectives for 2 Methyl 1,3 Dioxan 5 Ol
Novel Synthetic Approaches and Catalyst Design
The synthesis of 2-Methyl-1,3-dioxan-5-ol and related 1,3-dioxanes has been a subject of continuous development, with a strong emphasis on improving efficiency, selectivity, and sustainability. The primary route to this compound involves the acetalization of glycerol (B35011) with acetaldehyde (B116499) or its equivalents.
Recent research has moved beyond traditional homogeneous acid catalysts, such as p-toluenesulfonic acid, to explore heterogeneous and more sustainable alternatives. Solid acid catalysts, including ion-exchange resins like Amberlyst-15, have demonstrated high activity in the acetalization of glycerol. mdpi.com These catalysts offer the significant advantage of easy separation from the reaction mixture, enabling catalyst recycling and simplifying product purification. Furthermore, the development of novel solid acid catalysts, such as sulfated ceria-zirconia, has shown promise in glycerol acetalization, exhibiting high thermal stability and activity. nih.gov
Biocatalysis represents another promising frontier for the synthesis of chiral 1,3-dioxan-5-ols. The stereoselective synthesis of 1,3-diols, which are direct precursors to chiral 1,3-dioxanes, has been successfully achieved using various biocatalysts. rsc.org This enzymatic approach offers the potential for producing enantiomerically pure this compound, which is of significant interest for pharmaceutical applications. researchgate.net
Organocatalysis has also emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic synthesis of this compound is not yet widely reported, the principles of organocatalysis could be applied to develop novel, metal-free synthetic routes. For instance, proline-catalyzed reactions have been effectively used with derivatives like 2,2-dimethyl-1,3-dioxan-5-one (B43941), suggesting the potential for similar strategies with the parent alcohol. researchgate.net
Below is a table summarizing various catalytic systems for the synthesis of 1,3-dioxanes from glycerol.
| Catalyst System | Substrates | Key Advantages |
| Solid Acid Catalysts (e.g., Amberlyst-15) | Glycerol, Acetaldehyde | Heterogeneous, reusable, simplified workup mdpi.com |
| Sulfated Metal Oxides (e.g., SO42-/CeO2–ZrO2) | Glycerol, Benzaldehyde (B42025) | High thermal stability, good activity nih.gov |
| Biocatalysts (for precursor diols) | Various | High stereoselectivity for chiral synthesis rsc.orgresearchgate.net |
| Organocatalysts (demonstrated on derivatives) | Dioxanone, Aldehydes | Metal-free, potential for asymmetric synthesis researchgate.net |
Exploration of Unconventional Reactivity Patterns
The reactivity of this compound is largely dictated by its hydroxyl group and the 1,3-dioxane (B1201747) ring. While conventional reactions such as oxidation to the corresponding ketone (2-methyl-1,3-dioxan-5-one) are well-known, emerging research is beginning to explore more unconventional reactivity patterns.
One area of interest is the stereoselective functionalization of the hydroxyl group, which can lead to a variety of chiral building blocks. The rigid chair-like conformation of the 1,3-dioxane ring can influence the stereochemical outcome of reactions at the C5 position, a phenomenon that can be exploited for the synthesis of complex molecules.
Another avenue of exploration is the regioselective ring-opening of the 1,3-dioxane moiety. While 1,3-dioxanes are generally stable under basic and neutral conditions, they can be cleaved under acidic conditions. thieme-connect.de Research into selective ring-opening reactions could provide access to partially protected glycerol derivatives, which are valuable intermediates in organic synthesis. For example, reductive ring-opening of related 1,3-dioxane systems in carbohydrates has been shown to proceed with high regioselectivity, offering a template for similar transformations with this compound. researchgate.net
The closely related 2,2-disubstituted 1,3-dioxan-5-ones have been shown to undergo stereoselective annelation reactions, demonstrating the potential of the dioxane scaffold in constructing complex polycyclic systems. scribd.com This suggests that this compound, after conversion to a suitable derivative, could serve as a versatile starting material for the synthesis of novel molecular architectures.
Integration with Flow Chemistry and Automated Synthesis
The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to enhance efficiency, safety, and reproducibility. rsc.org The synthesis of this compound and its derivatives is well-suited for these modern technologies.
Continuous flow processes for the valorization of glycerol have been successfully developed, for instance, in the synthesis of glycerol carbonate and glycidol. rsc.orgscispace.com These processes often utilize packed-bed reactors containing heterogeneous catalysts, allowing for continuous production with minimal downtime. The acetalization of glycerol to form this compound could be readily adapted to a similar flow setup, which would offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. Microwave-assisted continuous flow has also been explored for glycerol oligomerization, showcasing the potential of hybrid technologies. mdpi.com
Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. These systems can perform multiple reactions in parallel, systematically varying catalysts, solvents, and other reaction conditions to rapidly identify the optimal parameters. This high-throughput screening approach is invaluable for catalyst design and for exploring the scope of new reactions.
The table below illustrates a conceptual comparison between traditional batch synthesis and a potential continuous flow process for this compound.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reactor Type | Round-bottom flask | Packed-bed or microreactor |
| Catalyst | Homogeneous or heterogeneous | Typically heterogeneous |
| Process Control | Manual, less precise | Automated, highly precise |
| Heat & Mass Transfer | Often limited | Excellent |
| Scalability | Challenging | More straightforward |
| Safety | Handling of bulk reagents | Smaller reaction volumes, enhanced safety |
Advanced Characterization Techniques and Data Science Integration
The detailed structural elucidation and reaction monitoring of this compound and its derivatives are being enhanced by advanced characterization techniques. The stereochemistry of substituted 1,3-dioxanes is crucial for their application, and advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the relative configuration of substituents on the dioxane ring. mdpi.com
Operando spectroscopy, which involves characterizing a catalyst or reaction mixture under actual reaction conditions, is a powerful tool for understanding reaction mechanisms and catalyst behavior in real-time. youtube.comethz.ch For the synthesis of this compound, operando techniques could be used to study the active sites of solid acid catalysts and to monitor the formation of intermediates, providing valuable insights for catalyst optimization.
The integration of data science and machine learning is poised to revolutionize the field of chemical synthesis. Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yield and stereoselectivity. semanticscholar.orgarxiv.orgarxiv.orgresearchgate.net For the synthesis of this compound, machine learning models could be developed to predict the optimal catalyst and reaction conditions for achieving high yields and, in the case of chiral synthesis, high enantioselectivity. This data-driven approach can significantly reduce the number of experiments required for reaction optimization, saving time and resources.
Theoretical Predictions Driving Experimental Discovery in Dioxane Chemistry
Theoretical and computational chemistry are becoming increasingly integral to the design of new catalysts and the prediction of reaction outcomes. For dioxane chemistry, computational methods such as Density Functional Theory (DFT) are being used to study reaction mechanisms and to guide the development of new synthetic strategies.
DFT calculations can be employed to investigate the conformational preferences of the 1,3-dioxane ring and its derivatives, which is crucial for understanding and predicting the stereoselectivity of reactions. rsc.org For example, the Zimmerman-Traxler model, a theoretical framework for predicting the stereochemical outcome of aldol (B89426) reactions, has been successfully applied to reactions involving 1,3-dioxan-5-ones. harvard.edu
Furthermore, computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for the synthesis of this compound. By calculating the binding energies of substrates and the activation energies of reaction pathways, researchers can identify promising catalyst candidates before embarking on extensive experimental work. This synergy between theoretical prediction and experimental validation is a powerful paradigm for advancing the chemistry of this compound and related compounds.
Q & A
Q. What methodologies are effective for synthesizing 2-methyl-1,3-dioxan-5-ol (DMDO) from glycerol derivatives, and how are reaction conditions optimized?
DMDO is synthesized via acid-catalyzed acetalization of glycerol with acetone. Experimental designs often employ randomized matrix approaches to minimize confounding variables, with optimization using statistical tools like Statgraphics Centurion XV. Key parameters include catalyst type (e.g., Brønsted or Lewis acids), temperature, and molar ratios. Post-synthesis, products are characterized using techniques like DRIFT spectroscopy (Perkin Elmer Frontier) to confirm structural integrity, with spectra registered at elevated temperatures (e.g., 150°C) to mimic reaction environments .
Q. How does the stability of DMDO compare to its five-membered isomer (solketal), and what experimental evidence supports this?
DMDO is thermodynamically less stable than solketal (1.7 kcal mol⁻¹ higher in energy), leading to a 95% solketal dominance in equilibrium at 298.15 K. This instability arises from axial methyl group repulsion in DMDO’s six-membered ring, as shown by computational studies (e.g., density functional theory). Experimental validation includes NMR and GC-MS analyses of reaction mixtures, where DMDO is rarely detected unless kinetic trapping occurs .
Q. What analytical techniques are critical for characterizing DMDO and its reaction intermediates?
- DRIFT spectroscopy : Used to monitor catalyst surfaces and adsorbed intermediates during synthesis .
- Chromatography (GC/HPLC) : Essential for resolving DMDO from solketal and quantifying isomer ratios.
- Thermodynamic modeling : Predicts isomer distributions using Gibbs free energy differences derived from computational data .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic and steric factors governing DMDO’s reactivity?
DFT calculations reveal that DMDO’s axial methyl group introduces steric strain, destabilizing its chair conformation. Charge-density analysis (via synchrotron X-ray diffraction) further identifies electron-deficient regions in the dioxane ring, influencing nucleophilic attack sites. These insights guide catalyst design to selectively stabilize DMDO in kinetic regimes .
Q. What experimental strategies address contradictions in DMDO’s observed vs. predicted yields in acetalization reactions?
Discrepancies arise from competing kinetic vs. thermodynamic control. Strategies include:
Q. How does DMDO function as a protecting group in complex organic syntheses, and what are its limitations?
DMDO’s dioxane ring protects hydroxyl groups in polyols during oxidation or substitution reactions. Limitations include:
- Acid sensitivity : Requires mild deprotection conditions (e.g., aqueous HCl at 25°C).
- Steric hindrance : Bulky substituents reduce accessibility for subsequent reactions. Case studies in fragment synthesis (e.g., Scheme 3 in ) demonstrate its utility in bidirectional anti-crotylation, though yields are lower compared to solketal-derived intermediates .
Methodological Recommendations
- For synthesis : Optimize acetone/glycerol ratios (1:3–1:5) and use mesoporous acid catalysts to enhance DMDO selectivity.
- For stability studies : Combine calorimetry (ΔH measurement) with computational modeling to resolve thermodynamic vs. kinetic contributions.
- For applications : Prefer DMDO in reactions requiring bulky protecting groups but avoid acidic or high-temperature conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
